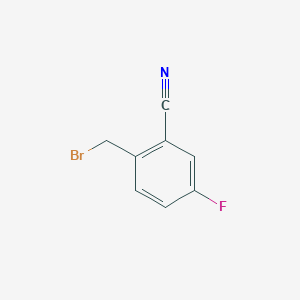

2-(Bromomethyl)-5-fluorobenzonitrile

Description

Significance of Halogenated Benzonitriles in Organic Synthesis and Medicinal Chemistry

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-CN) group. These structures are of profound importance in organic synthesis and medicinal chemistry due to the unique properties conferred by their functional groups.

The strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a widely used strategy in medicinal chemistry. nbinno.com Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeation, and binding affinity to target proteins. nbinno.comacs.org This often leads to enhanced therapeutic efficacy. nbinno.com The presence of different halogens, such as bromine and fluorine, on the same benzonitrile (B105546) scaffold allows for selective chemical reactions. ossila.com For instance, the fluorine atom is amenable to nucleophilic aromatic substitution, while the bromine atom can participate in palladium-catalyzed coupling reactions, providing chemists with a versatile toolkit for molecular elaboration. ossila.com

The nitrile group itself is a crucial pharmacophore found in over 30 prescribed pharmaceuticals. nih.gov It is a bioisostere for carbonyl groups and can participate in key binding interactions, such as hydrogen bonding, with biological targets. nih.gov Its strong dipole moment can also polarize adjacent aromatic systems to optimize interactions with protein active sites. nih.gov Furthermore, the nitrile group is relatively robust and often resistant to metabolic degradation. nih.gov

This combination of reactive and modulatory functional groups makes halogenated benzonitriles highly sought-after intermediates for creating a vast array of pharmaceuticals, including anticancer and anti-inflammatory agents. nbinno.comnbinno.com Beyond medicine, they are integral to the synthesis of advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diode (OLED) displays, liquid crystals, and specialized polymers. nbinno.comnbinno.com

Overview of Research Trajectories for 2-(Bromomethyl)-5-fluorobenzonitrile as a Chemical Building Block

This compound is a trifunctional chemical intermediate that combines the advantageous properties of its fluorinated benzonitrile core with a highly reactive bromomethyl group. This "benzyl bromide" moiety makes the compound an excellent alkylating agent, allowing for the efficient introduction of the 2-cyano-4-fluorobenzyl group into a wide range of molecules through nucleophilic substitution reactions. lifechempharma.comchemimpex.com

The research trajectory for this compound is primarily as a versatile building block for constructing more complex molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The presence of the fluorine atom and the nitrile group on the aromatic ring provides a scaffold with desirable electronic and metabolic properties, while the bromomethyl group serves as a reactive handle for synthetic elaboration. nbinno.comlifechempharma.com

Compounds with a bromomethyl benzonitrile structure are used as precursors for active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory compounds. lifechempharma.com The reactivity of the bromomethyl group is well-established; for example, related bromomethyl benzonitriles react with nucleophiles like 2H-tetrazole or are used in condensation reactions to form complex heterocyclic systems. sigmaaldrich.com The research utility of this compound lies in its capacity to serve as a starting point for creating libraries of novel compounds for drug discovery and materials science, where the specific substitution pattern of the fluorobenzonitrile ring is required for targeted activity or function. chemimpex.com

Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-cyano-4-fluorobenzyl bromide |

| CAS Number | 217661-27-3 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

Data sourced from PubChem and commercial supplier information. nih.govechemi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUFENEQQOQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621523 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217661-27-3 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 5 Fluorobenzonitrile

Established Synthetic Routes and Reaction Conditions

The conventional synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile revolves around the halogenation of the corresponding benzonitrile (B105546) derivative. Specifically, the focus is on the selective bromination of the methyl group attached to the aromatic ring.

Halogenation Procedures for Benzonitrile Derivatives

Halogenation of benzonitrile derivatives can occur either on the aromatic ring or on an alkyl side chain. For the synthesis of this compound, the desired reaction is the selective halogenation of the methyl group, a process known as benzylic halogenation. This is a radical substitution reaction, which is favored under conditions that promote the formation of free radicals.

Strategies for Selective Bromination at the Methyl Group

The reagent of choice for the selective benzylic bromination of 2-methyl-5-fluorobenzonitrile is N-bromosuccinimide (NBS). wikipedia.org This reagent is favored because it provides a low, constant concentration of bromine radicals, which promotes substitution at the benzylic position over addition to the aromatic ring. wikipedia.org The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). wikipedia.org

The general reaction mechanism, known as the Wohl-Ziegler reaction, involves the following steps:

Initiation: The radical initiator decomposes upon heating or irradiation to form free radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluorobenzonitrile to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr to regenerate the bromine radical and succinimide, thus continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for benzylic bromination over aromatic bromination is a key advantage of using NBS. Electrophilic aromatic substitution, which would lead to bromination of the benzene (B151609) ring, is disfavored under these radical conditions.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several parameters can be optimized to maximize the desired product and minimize the formation of byproducts, such as the dibrominated species or products of aromatic bromination.

Table 1: Key Parameters for Optimization of Benzylic Bromination

| Parameter | Considerations |

| Solvent | The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl4) have been traditionally used. wikipedia.org However, due to its toxicity, alternative solvents such as cyclohexane, acetonitrile, or 1,2-dichlorobenzene (B45396) are now preferred. researchgate.net The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |

| Initiator | The concentration of the radical initiator (e.g., AIBN) can influence the reaction rate. researchgate.net An optimal concentration is required to initiate the reaction efficiently without leading to an uncontrolled reaction or decomposition of the product. |

| Temperature | The reaction is typically carried out at the reflux temperature of the solvent to facilitate the decomposition of the initiator and promote the radical chain reaction. researchgate.net |

| Reaction Time | The reaction time needs to be monitored to ensure complete consumption of the starting material and to prevent the formation of over-brominated byproducts. Techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can be used for monitoring. |

| Purity of NBS | The purity of NBS is important, as impurities can lead to side reactions. It is often recrystallized before use. wikipedia.org |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity. For instance, studies on similar substituted toluenes have shown that the cyano group, being an electron-withdrawing group, can retard the reaction rate, necessitating careful optimization of the initiator concentration and reaction time. researchgate.net

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis and fluorous tagging strategies represent two such promising approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org In the context of the synthesis of this compound, microwave irradiation can be used to promote the radical bromination of 2-methyl-5-fluorobenzonitrile with NBS.

The key advantages of using microwave heating include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid rise in temperature and significantly reduced reaction times. tandfonline.com

Improved Yields: The shorter reaction times can minimize the formation of byproducts, leading to higher isolated yields of the desired product. tandfonline.comrsc.org

Enhanced Safety: The use of sealed reaction vessels in microwave reactors allows for reactions to be carried out at temperatures above the boiling point of the solvent, further accelerating the reaction in a safe and controlled manner.

Studies on the microwave-assisted benzylic bromination of other toluene (B28343) derivatives have demonstrated the superiority of this method over conventional heating, with reactions often completing in minutes rather than hours. tandfonline.comresearchgate.net This approach could be readily adapted for the synthesis of this compound, offering a greener and more efficient alternative to traditional methods.

Fluorous Tagging Strategies for Purification and Recycling

Fluorous chemistry offers an innovative solution for the purification of reaction products and the recycling of reagents. nih.gov This strategy involves the use of "fluorous tags," which are highly fluorinated alkyl chains, that can be temporarily attached to a substrate or a reagent. illinois.edunih.gov Molecules bearing these tags exhibit a unique solubility profile, allowing for their selective separation from non-fluorous compounds. researchgate.net

In the synthesis of this compound, a fluorous tagging strategy could be employed to simplify the purification process. For example, a fluorous-tagged radical initiator could be used. After the reaction is complete, the fluorous-tagged initiator byproducts could be easily removed from the reaction mixture by fluorous solid-phase extraction (FSPE). silicycle.com This would leave the desired product and any unreacted starting material, which could then be separated by conventional methods like chromatography, but with a significantly reduced purification burden.

The main benefits of this approach include:

Simplified Purification: Avoids the need for tedious column chromatography to remove reagent-related byproducts. illinois.edu

Potential for Reagent Recycling: The fluorous-tagged reagent can potentially be recovered and reused, making the process more cost-effective and sustainable. illinois.edu

Broad Applicability: Fluorous tagging can be applied to a wide range of reactions and is not limited to a specific reaction type. nih.gov

While the direct application of fluorous tagging to the synthesis of this compound has not been reported, the principles of this technology suggest its potential utility in streamlining the production of this important chemical intermediate.

Exploration of Sustainable Reagents and Solvents

The classical Wohl-Ziegler bromination has faced scrutiny due to its reliance on hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and potentially explosive radical initiators. prepchem.com Consequently, significant research has been directed towards identifying more environmentally benign alternatives that maintain or enhance reaction efficiency. gla.ac.uk

Sustainable Solvents: A variety of greener solvents have been investigated as replacements for CCl₄. Acetonitrile has emerged as a highly effective medium for light-induced benzylic brominations, offering a safer alternative without compromising yield. chemicalbook.comresearchgate.netmasterorganicchemistry.comscientificupdate.com Other solvents such as diethyl carbonate and 1,2-dichlorobenzene have also been successfully employed, demonstrating superiority to the classic procedure in both reaction time and isolated yield. researchgate.netwuxiapptec.com Research has also explored the use of water, ionic liquids, and even solvent-free conditions to further improve the green merits of the reaction. gla.ac.uknih.gov

Alternative Initiation Methods: To circumvent the safety risks associated with chemical radical initiators, photochemical and microwave-assisted methods have been developed. prepchem.comwuxiapptec.com Photochemical initiation, using energy-saving household lamps or LEDs, can effectively trigger the radical chain reaction, often with high selectivity and yield. researchgate.netrsc.org This approach eliminates the need for initiators and can be performed at ambient temperatures, reducing energy consumption. prepchem.com Continuous-flow photochemistry, in particular, has been highlighted as a green and scalable technology for these transformations. prepchem.comacs.org

Alternative Brominating Agents: While NBS remains the most common reagent due to its ease of handling as a solid, nih.gov other systems are being explored. One approach involves the in situ generation of bromine from sources like sodium bromide (NaBr) oxidized with hydrogen peroxide (H₂O₂), which offers a high atomic yield for bromine and produces water as the only byproduct. youtube.com Another method utilizes bromotrichloromethane (B165885) (BrCCl₃) in continuous flow photochemical reactions, which is readily available and has fewer safety and environmental concerns compared to Br₂. rsc.org

The following table summarizes various sustainable approaches to benzylic bromination, which are applicable to the synthesis of this compound.

| Reagent System | Solvent | Initiation Method | Key Advantages |

| NBS | Acetonitrile | Photochemical (e.g., CFL or LED) | Avoids chlorinated solvents and chemical initiators; high yields. chemicalbook.comresearchgate.netmasterorganicchemistry.comscientificupdate.com |

| NBS | Diethyl Carbonate | Microwave | Shorter reaction times; recyclable solvent. wuxiapptec.com |

| NaBr / H₂O₂ | Dichloromethane | Photochemical | High atom economy for bromine; water as a byproduct. gla.ac.uk |

| BrCCl₃ | Neat / DCM | Photochemical (Flow) | Readily available reagent with fewer safety concerns. rsc.org |

| NBS | Water | Thermal / Photochemical | Eliminates organic solvents. gla.ac.uk |

Comparative Analysis of Synthetic Pathways

The choice of synthetic pathway for this compound is guided by several factors, primarily efficiency, scalability, and selectivity. While the core transformation remains the free-radical bromination of 2-methyl-5-fluorobenzonitrile, the specific conditions under which this is performed can have a significant impact on the outcome.

Efficiency and Scalability Considerations

Efficiency: The efficiency of the synthesis is often measured by reaction time, yield, and Process Mass Intensity (PMI). Traditional batch methods using thermal initiation with AIBN in CCl₄ can be effective on a lab scale but often require several hours to reach completion. researchgate.net Photochemical methods, particularly when implemented in continuous-flow reactors, have demonstrated significantly improved efficiency. prepchem.com These systems can reduce reaction times from hours to minutes. chemicalbook.com

The table below presents a comparative overview of the efficiency of different benzylic bromination methods. The data is representative of typical outcomes for such reactions.

| Method | Initiator/Energy Source | Typical Reaction Time | Typical Yield (%) |

| Thermal Batch | AIBN / Benzoyl Peroxide | 4-12 hours | 70-85% |

| Photochemical Batch | UV Lamp / CFL | 2-8 hours | 75-90% |

| Microwave-Assisted | Microwave Irradiation | 15-60 minutes | 80-92% |

| Photochemical Flow | LED / UV Lamp | 3-15 minutes | 90-97% |

Scalability: The scalability of a synthetic method is crucial for its industrial application. Traditional batch photochemical reactors are notoriously difficult to scale up due to the limited penetration of light through the reaction mixture. chemicalbook.com This "photon transport" issue often leads to diminished efficiency and the formation of side products on a larger scale.

Continuous-flow photochemistry elegantly overcomes this limitation. chemicalbook.comresearchgate.netmasterorganicchemistry.comscientificupdate.com By passing the reaction mixture through narrow, transparent tubing that is irradiated externally, a consistent and uniform light exposure is maintained, regardless of the total volume being processed. prepchem.com This allows for a seamless transition from laboratory-scale synthesis to multigram or even kilogram-scale production simply by extending the operation time of the reactor. chemicalbook.comrsc.org Reports have demonstrated the capability of continuous photo flow reactors to achieve productivities of hundreds of kilograms per day for benzylic bromides under GMP conditions, underscoring the industrial viability of this technology. prepchem.com

Reactivity and Reaction Mechanisms of 2 Bromomethyl 5 Fluorobenzonitrile

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group (-CH₂Br) is the most reactive site on the molecule for nucleophilic substitution. As a benzylic bromide, its reactivity is significantly enhanced compared to a typical alkyl bromide. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions through resonance. gla.ac.uk The bromine atom is a good leaving group, further facilitating these substitution reactions. gla.ac.uk

The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This is a cornerstone of its utility as a synthetic building block. chemimpex.com

C-N Bond Formation: Amines and related nitrogen-containing nucleophiles react with 2-(bromomethyl)-5-fluorobenzonitrile to yield the corresponding substituted benzylamines. For instance, the analogous compound o-cyanobenzyl bromide reacts with pyrrolidine (B122466) in diethyl ether to produce 2-(1-pyrrolidinylmethyl)benzonitrile in high yield. lookchem.com

C-O Bond Formation (Etherification): Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the bromide to form ethers. organic-chemistry.orglibretexts.org The reaction of a primary alcohol like ethanol (B145695) with a benzyl (B1604629) bromide proceeds via an SN2 mechanism to yield the corresponding benzyl ethyl ether. pearson.commasterorganicchemistry.com

C-S Bond Formation (Thioetherification): Thiol-based nucleophiles, which are generally excellent nucleophiles, react efficiently to form thioethers. mdpi.com Odorless and stable reagents like potassium xanthates can be used as thiol surrogates to react with alkyl halides, providing a practical route to various thioethers. researchgate.net

The following table summarizes representative nucleophilic substitution reactions for benzylic bromides, analogous to the expected reactivity of this compound.

| Nucleophile | Reagent Example | Bond Formed | Product Type |

| Amine | Pyrrolidine | C-N | Substituted Benzylamine |

| Alcohol | Ethanol | C-O | Benzyl Ether |

| Thiol Surrogate | Potassium Xanthate | C-S | Thioether |

Nucleophilic substitution at a primary benzylic position like that in this compound can proceed through either an SN1 or SN2 mechanism, or a pathway with characteristics of both.

SN2 Mechanism: In this single-step, concerted mechanism, the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The adjacent aromatic ring stabilizes the transition state through π-orbital overlap, accelerating the reaction rate compared to non-benzylic primary halides. gla.ac.uk

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate. This cation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. gla.ac.uk In a second, rapid step, the nucleophile attacks the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and reaction conditions that promote ionization. pearson.com

The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring influences the reaction mechanism. These groups destabilize the benzylic carbocation through their inductive effects, which would retard the SN1 pathway. researchgate.net Conversely, these groups make the benzylic carbon more electrophilic, potentially accelerating the SN2 pathway. Therefore, for this compound, the SN2 mechanism is generally the more probable pathway, particularly with potent nucleophiles.

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. The carbon atom of the nitrile is electrophilic due to the high electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. wikipedia.org

Nucleophiles can add across the carbon-nitrogen triple bond. wikipedia.org This initial addition typically forms an imine anion intermediate, which can then be protonated or undergo further reaction.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful nucleophiles that add to the nitrile carbon to form, after acidic workup, ketones. wikipedia.org

Addition of Alcohols: In the presence of a strong acid catalyst like HCl, alcohols can add to the nitrile group in a reaction known as the Pinner reaction. The initial product is an imidate salt, which can be subsequently hydrolyzed to an ester. wikipedia.org

The rate and feasibility of these additions are influenced by steric and electronic factors. The electron-withdrawing fluorine on the aromatic ring can enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity toward nucleophiles. nih.gov

The nitrile group serves as a valuable precursor to other key nitrogenous functional groups through well-established synthetic routes. researchgate.net

Hydrolysis to Amides and Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a primary amide (2-aminocarbonyl-5-fluorobenzyl bromide), while complete hydrolysis under more forcing conditions leads to the corresponding carboxylic acid (2-carboxy-5-fluorobenzyl bromide). researchgate.net

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields [2-(aminomethyl)-5-fluorophenyl]methanol, as the reducing agent would also likely reduce the benzylic bromide.

These transformations are summarized in the table below.

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (mild) | Amide |

| Hydrolysis (complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

Reactivity of the Fluoro-Substituted Aromatic Ring

The aromatic ring of this compound is substituted with two electron-withdrawing groups (a fluorine atom and a nitrile group) and one group with a more complex electronic effect (the bromomethyl group). The fluorine and nitrile groups deactivate the ring towards electrophilic aromatic substitution due to their strong inductive electron withdrawal.

Conversely, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SNAr) . In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The fluorine atom, in particular, is an excellent leaving group in SNAr reactions, often being displaced more readily than other halogens like chlorine or bromine. nih.govresearchgate.net Studies on related meta-halo-benzonitrile derivatives have shown the order of reactivity for leaving groups in SNAr to be F >> Br > Cl >>> I. nih.govresearchgate.net

Therefore, under conditions favoring SNAr (e.g., a strong nucleophile like an alkoxide or amine in a polar aprotic solvent like DMSO), the fluorine atom at the C-5 position could potentially be displaced. nih.govnih.gov The powerful activating effect of the ortho-cyano group and the para-bromomethyl group (via its inductive effect) would facilitate nucleophilic attack at the carbon bearing the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgyoutube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the fluorine atom is a potential leaving group for an SNAr reaction. The nitrile group (-CN) is a powerful electron-withdrawing group; however, it is positioned meta to the fluorine atom, which does not allow it to provide resonance stabilization to the Meisenheimer complex intermediate. libretexts.org This meta-positioning significantly deactivates the ring towards SNAr at the C-F bond compared to isomers where the activating group is in an ortho or para position.

The most significant challenge to achieving SNAr at the fluorine position is the presence of the highly reactive bromomethyl group. Benzylic bromides are potent electrophiles that readily react with a wide range of nucleophiles via SN1 or SN2 pathways. This reactivity is generally much greater than that of an aryl fluoride (B91410) in an SNAr reaction. Consequently, any attempt to perform an SNAr reaction with a standard nucleophile would almost certainly result in the preferential substitution of the benzylic bromide.

To achieve a hypothetical SNAr reaction at the fluorine site, one would need to employ highly specialized conditions, such as:

Protecting the bromomethyl group: Converting the -CH2Br group into a less reactive functional group before performing the SNAr reaction, followed by its regeneration.

Using a highly selective catalyst system: A catalyst that selectively activates the C-F bond in the presence of the C-Br bond.

Employing specific nucleophiles: A nucleophile that shows an unusual preference for attacking the aromatic ring over the benzylic position.

While SNAr reactions on electron-deficient aryl fluorides are well-documented, specific examples involving the this compound substrate are not prominent in the literature, underscoring the synthetic challenge posed by the competing reactive sites. For instance, studies on other aryl fluorides show that strong bases are often required to facilitate the substitution, which would likely promote elimination or other side reactions involving the bromomethyl group. orgsyn.org

Palladium-Catalyzed Coupling Reactions at the Bromide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions most commonly involve the activation of C(sp2)-X bonds (where X is a halide on an aromatic or vinyl group), the activation of C(sp3)-X bonds, such as in benzylic bromides, is also an important transformation. For this compound, the "Bromide Position" refers to the benzylic carbon of the bromomethyl group.

The mechanism of such a coupling typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a benzyl-palladium(II) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki or Stille couplings) or insertion of an alkene or alkyne (in Heck or Sonogashira couplings), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.

The coupling of α-bromocarbonyl compounds with various partners is a known strategy, and this compound, containing an electron-withdrawing nitrile group on the ring, fits the general profile of a substrate for such reactions. nih.gov These reactions provide a direct method for introducing new carbon-based substituents at the benzylic position.

Below is a table of representative palladium-catalyzed coupling reactions involving benzylic or similar α-halocarbonyl electrophiles, illustrating the potential transformations for this compound.

| Coupling Type | Electrophile | Coupling Partner | Catalyst/Ligand | Product Type | Ref |

| Suzuki | p-Chloromethyl bromobenzene | Arylboronic Acids | Pd(OAc)2 / PCy3·HBF4 | Aryl-substituted benzyl chloride | N/A |

| Mizoroki-Heck | α-Bromocarbonyls | Allylic Alcohols | Palladium Catalyst | Aryl 1,5-dicarbonyls | nih.gov |

| Difluoromethylation | Heteroaryl Bromides | (Difluoromethyl)trimethylsilane | Palladium Catalyst | Difluoromethylated heteroarene | rsc.org |

This table presents analogous reactions to demonstrate the principle of Pd-catalyzed coupling at a benzylic-type bromide position.

Chemoselectivity in Reactions with Multiple Reactive Sites

Chemoselectivity is a central issue in the functionalization of this compound due to the presence of two primary electrophilic sites: the sp3-hybridized carbon of the bromomethyl group and the sp2-hybridized carbon of the C-F bond on the aromatic ring.

The reactivity of these sites is fundamentally different:

Benzylic C-Br Bond: This is a highly reactive site for nucleophilic substitution (SN2 and SN1). The C-Br bond is relatively weak, and the bromide is an excellent leaving group. The transition state (SN2) or carbocation intermediate (SN1) is stabilized by the adjacent aromatic ring. This site will react readily with a vast array of hard and soft nucleophiles.

Aromatic C-F Bond: This bond is very strong, and the fluoride is typically a poor leaving group in SN1/SN2 reactions. Reaction at this site can only occur via the SNAr mechanism, which requires stringent conditions: a strong nucleophile and activation by potent electron-withdrawing groups at the ortho/para positions. libretexts.org As discussed, the meta-position of the nitrile group provides suboptimal activation.

Therefore, in a competitive reaction with a typical nucleophile, substitution will occur almost exclusively at the bromomethyl position. Achieving selective reaction at the fluorine atom is a formidable synthetic challenge that requires overriding the inherent, high reactivity of the benzylic bromide.

Orthogonal reactivity can sometimes be achieved using different classes of reagents. For example, palladium catalysts are often used for C(sp2)-X bond activation, while nickel catalysts can be effective for activating strong C-F bonds. beilstein-journals.orgnii.ac.jp In a related system, researchers demonstrated orthogonal coupling where a palladium catalyst selectively transformed a C-Br bond while leaving a C-F bond intact. beilstein-journals.org A subsequent reaction with a nickel catalyst then activated the C-F bond. beilstein-journals.org This principle could be hypothetically applied to this compound, where a catalyst might be chosen to selectively engage in oxidative addition with the C(sp3)-Br bond over the aromatic C-F bond, or vice-versa, although the former is far more likely.

Cascade and Multicomponent Reactions Utilizing this compound

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining two or more sequential reactions. frontiersin.orgnih.gov These processes are valued for their atom economy, reduced waste, and ability to rapidly generate molecular diversity. ub.edu

The structure of this compound makes it an excellent candidate for designing cascade or multicomponent reactions. It possesses both a potent electrophilic center (the bromomethyl group) and a nitrile group, which can act as a latent nucleophile or participate in cyclization steps.

A common strategy involves an initial intermolecular reaction at the most reactive site, followed by an intramolecular cyclization. For this compound, a plausible cascade sequence would be:

Initial Nucleophilic Attack: An external nucleophile (e.g., a sulfur, nitrogen, or oxygen-containing species) attacks the electrophilic benzylic carbon, displacing the bromide.

Intramolecular Cyclization: The newly introduced functionality, now tethered to the benzyl position, undergoes an intramolecular reaction with the nitrile group. This is a well-established method for constructing various heterocyclic systems, such as quinolines and pyrroles. researchgate.net

For example, reaction with a thioamide could lead to the formation of a thiazole (B1198619) ring system in a cascade fashion. Similarly, MCRs involving an aldehyde, an amine, and this compound could potentially lead to complex heterocyclic scaffolds, leveraging the sequential reactivity of the different functional groups. While specific literature examples detailing MCRs with this exact substrate are scarce, the principle is widely applied in medicinal chemistry for the synthesis of biologically active heterocycles. nih.govub.edu

Applications of 2 Bromomethyl 5 Fluorobenzonitrile in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Molecular Architectures

The utility of 2-(Bromomethyl)-5-fluorobenzonitrile as a key intermediate is underscored by its application in the synthesis of sophisticated molecules with important applications in materials science and medicinal chemistry. The compound serves as a foundational scaffold upon which complex structures can be built, often through multi-step synthetic sequences.

One notable application is in the development of materials for organic light-emitting diodes (OLEDs). Specifically, it has been used as a precursor for creating thermally activated delayed fluorescence (TADF) dyes. ossila.com These materials are crucial for achieving high efficiency in third-generation OLEDs. The synthesis of these complex dyes often involves sequential reactions targeting the different functional groups of the benzonitrile (B105546) core. For instance, a two-step process involving a nucleophilic aromatic substitution at the fluorine position, followed by a Buchwald-Hartwig amination at the bromine position, can be employed to link phenoxazine and acridine units to the benzonitrile core, resulting in a sophisticated TADF emitter. ossila.com

In the realm of medicinal chemistry, this compound is recognized as a valuable building block for creating Active Pharmaceutical Ingredients (APIs) with potential antitumour and anti-inflammatory properties. ossila.com Its role as a "Protein Degrader Building Block" further highlights its importance in the synthesis of targeted therapeutics, such as proteolysis-targeting chimeras (PROTACs), which are complex molecules designed to selectively degrade disease-causing proteins.

The reactivity of the bromomethyl group allows for its use in Gabriel synthesis to introduce a protected amine, which can then be elaborated into more complex structures. For example, reaction with potassium phthalimide can be a key step in the synthesis of various biologically active molecules. This versatility solidifies the position of this compound as a critical intermediate in the construction of diverse and complex molecular architectures.

Development of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in drug discovery and materials science. This compound serves as an excellent starting material for the synthesis of various fused and substituted heterocyclic systems due to the strategic positioning of its reactive groups, which can participate in a variety of cyclization reactions.

The synthesis of quinazolines, a class of heterocyclic compounds with a broad spectrum of biological activities including anticancer and anti-inflammatory effects, is a key application of this compound. ossila.com The ortho-positioning of the bromomethyl (or a group derived from it) and the nitrile group provides an ideal setup for cyclization reactions to form the quinazoline (B50416) ring system.

A common strategy involves the conversion of the bromomethyl group into an amine or an imine, followed by an intramolecular cyclization where the nitrogen nucleophile attacks the nitrile carbon. This process is often facilitated by a catalyst and can be designed as a one-pot, multi-component reaction to increase synthetic efficiency. The presence of the fluorine atom on the benzonitrile ring can also modulate the electronic properties and biological activity of the final quinazoline product. The general synthetic approach underscores the utility of ortho-halomethyl benzonitriles in constructing this important heterocyclic scaffold.

| Starting Material | Key Transformation | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Reaction with an amine followed by intramolecular cyclization | Fluorinated Quinazoline derivative | Potential antitumour and anti-inflammatory applications ossila.com |

While direct synthetic routes for the preparation of benzisoxazoles and benzoxazines starting specifically from this compound are not prominently described in the literature, the general synthesis of these heterocycles often involves precursors with ortho-functional groups that could potentially be derived from it.

Benzisoxazoles are typically synthesized through methods such as the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes, or the cyclization of ortho-hydroxyaryl N-H ketimines. organic-chemistry.orgnih.govorganic-chemistry.org Another approach involves the reaction of nitroarenes with benzylic C-H acids. nih.gov These methods, however, rely on different starting materials and synthetic strategies.

Benzoxazines are commonly prepared via the Mannich condensation of a phenol, a primary amine, and formaldehyde. researchgate.net Alternative methods include the thermal or catalytic rearrangement of appropriate precursors. tubitak.gov.trmdpi.com Although this compound is not a direct precursor in these classical routes, its versatile functional groups could potentially be transformed into the necessary moieties for such cyclizations in a multi-step synthesis.

The formation of thiazole-containing structures represents a plausible and valuable application of this compound, drawing parallels from the well-established Hantzsch thiazole (B1198619) synthesis. This classic method involves the reaction of an α-halocarbonyl compound with a thioamide. The bromomethyl group in this compound is analogous in reactivity to the α-halocarbonyl moiety.

In a likely synthetic pathway, this compound would react with a thioamide (R-C(S)NH2). The sulfur atom of the thioamide would act as a nucleophile, displacing the bromide to form an S-alkylated intermediate. Subsequent intramolecular cyclization via the attack of the thioamide's nitrogen atom onto the nitrile carbon, followed by tautomerization, would yield a highly functionalized 2-amino-thiazole derivative fused or substituted with the 5-fluorobenzyl moiety. This approach provides a direct route to novel thiazole structures, which are known for their wide range of pharmacological activities. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Key Reaction | Potential Product Class |

|---|---|---|---|

| This compound | Thioamide (e.g., Thiourea) | Hantzsch-type thiazole synthesis | Substituted Aminothiazoles |

Role in the Construction of Functionalized Aromatic Systems

The distinct reactivity of the bromine and fluorine substituents on the aromatic ring of this compound allows for its use in the programmed construction of complex, functionalized aromatic systems. Chemists can exploit the differential reactivity of these halogens to introduce various substituents in a controlled manner.

The fluorine atom, being on an electron-deficient ring, is activated towards nucleophilic aromatic substitution (SNAr). ossila.commdpi.com This allows for the introduction of nucleophiles such as amines, phenols, or thiols at the C-5 position. In contrast, the bromine atom (if present on the ring, or after conversion of the bromomethyl group) is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. ossila.com This dual reactivity enables the selective, stepwise functionalization of the aromatic core.

For example, a synthetic strategy could first involve an SNAr reaction to replace the fluorine atom, followed by a subsequent Suzuki coupling at the bromine position (if the starting material were 2-bromo-5-fluorobenzonitrile). This orthogonal reactivity is highly valuable for building libraries of compounds for drug discovery or for creating precisely substituted materials for electronic applications. The synthesis of a TADF dye, involving an initial SNAr at the fluorine position followed by a Buchwald-Hartwig amination, serves as a prime example of this strategic functionalization. ossila.com This controlled approach to building complex aromatic systems highlights the significant utility of halogenated benzonitrile derivatives in modern organic synthesis.

Role of 2 Bromomethyl 5 Fluorobenzonitrile in Pharmaceutical and Agrochemical Development

Precursor for Active Pharmaceutical Ingredients (APIs)

The structural attributes of 2-(Bromomethyl)-5-fluorobenzonitrile make it a significant starting material for the synthesis of various active pharmaceutical ingredients. The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule, while the bromomethyl group provides a reactive site for constructing larger, more complex structures.

Antitumor and Anti-inflammatory Agents

While direct synthesis of commercial antitumor and anti-inflammatory agents from this compound is not extensively detailed in publicly available literature, the utility of closely related analogs is well-established. For instance, the related compound, 2-Bromo-5-fluorobenzonitrile, is recognized as a precursor for APIs with antitumor and anti-inflammatory applications. The ortho-positioning of the bromide and nitrile groups in this analog facilitates its conversion into quinazoline (B50416) scaffolds. mdpi.com Quinazoline derivatives are a well-known class of compounds that have been extensively investigated for their antitumor properties. nih.govwjpmr.com This suggests that this compound, with its reactive bromomethyl group, is a potentially valuable precursor for similar pharmacologically active quinazoline-based structures.

Targeted Therapies for Specific Diseases

The development of targeted therapies often relies on the use of versatile chemical intermediates to construct molecules that can interact with specific biological targets. While specific examples of targeted therapies derived directly from this compound are not prominently documented, its isomeric counterpart, 2-(Bromomethyl)-4-fluorobenzonitrile, is noted for its role as an essential intermediate in the synthesis of various biologically active molecules for targeted therapies. The capacity of these types of compounds to participate in nucleophilic substitution reactions makes them attractive for creating complex molecular architectures aimed at specific disease targets.

Radioligands for Positron Emission Tomography (PET)

A significant and well-documented application of a derivative of the fluorobenzonitrile core is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. Specifically, a complex precursor, 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, is a key intermediate in the synthesis of the PET radioligand [18F]SP203. researchgate.net This radioligand is designed for imaging metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5) in the brain. nih.govnih.gov

The synthesis of [18F]SP203 involves the reaction of its bromomethyl precursor with [18F]fluoride ion. nih.gov The resulting radioligand has demonstrated high affinity for mGluR5 and is being evaluated for its potential in studying neuropsychiatric disorders. nih.govnih.gov

| Radioligand | Precursor | Application |

| [18F]SP203 | 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile | Imaging of metabotropic glutamate subtype-5 receptors (mGluR5) with PET |

Synthetic Intermediate for Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

Dipeptidyl Peptidase 4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. nih.gov The synthesis of some DPP-4 inhibitors involves the construction of complex heterocyclic structures. A study on novel quinazolin-4-one derivatives as DPP-4 inhibitors utilized 2-(bromomethyl)benzonitrile (B57715) as a key intermediate. nih.gov This compound, which is structurally very similar to this compound but lacks the fluorine substituent, was reacted with a quinazolin-4-one core to build the final inhibitor structure. This demonstrates the utility of the bromomethylbenzonitrile scaffold in the synthesis of DPP-4 inhibitors and suggests a potential application for its fluorinated counterpart.

Building Block for Agrochemicals

In addition to its role in pharmaceuticals, the benzonitrile (B105546) scaffold is also important in the agrochemical industry. Fluorinated compounds, in particular, are of interest due to their potential for enhanced biological activity and metabolic stability. While specific agrochemicals synthesized directly from this compound are not widely reported, related compounds are known to be valuable intermediates. For example, 5-Bromo-2-fluorobenzonitrile is used in the development of agrochemicals. google.com Furthermore, fluorobenzonitriles in general are important intermediates in the field of crop protection. google.com The reactivity of the bromomethyl group in this compound makes it a candidate for the synthesis of novel pesticides and herbicides.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. monash.edu For derivatives synthesized using this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. While specific SAR studies for a single, broad class of derivatives from this exact starting material are not extensively consolidated in public literature, the principles can be illustrated using studies on molecules where a substituted benzyl (B1604629) moiety, such as the one provided by this reagent, is key to activity.

A relevant example can be found in the development of soluble guanylate cyclase (sGC) stimulators, such as YC-1 (Lificiguat) and its derivatives. nih.gov YC-1 is an indazole derivative featuring a benzyl group at the 1-position of the indazole ring. nih.gov SAR studies on this class of compounds have explored how substitutions on this benzyl ring influence the molecule's biological activity. By using this compound or analogous reagents, chemists can systematically introduce different substituents to probe the interaction of this part of the molecule with its biological target.

The findings from SAR studies on YC-1 analogues reveal critical insights. For instance, the position and electronic nature of substituents on the benzyl ring significantly impact the compound's inhibitory or stimulatory activity. Research has shown that introducing an electron-withdrawing group, such as a fluoro or cyano group, at the ortho position of the benzyl ring can lead to better activity compared to other substitutions. nih.gov This suggests that the electronic properties and conformation imparted by these groups are important for optimal binding to the target enzyme.

| Compound/Derivative | Substitution on Benzyl Ring (R) | Biological Activity (IC50 in µM) |

|---|---|---|

| YC-1 Analogue 1 (26a) | ortho-Fluoro | 4.9 |

| YC-1 Analogue 2 | para-Fluoro | > 100 |

| YC-1 Analogue 3 (26e) | ortho-Cyano | 8.7 |

| YC-1 Analogue 4 | Unsubstituted Benzyl | > 100 |

| YC-1 Analogue 5 | ortho-Methyl | > 100 |

Data is representative and adapted from SAR studies on YC-1 analogues. nih.gov

These exemplary data indicate that the specific placement of the fluoro and cyano groups, which are present in this compound, can be a highly favorable structural motif for enhancing biological activity in certain classes of molecules.

Impact of Fluorine Atom on Pharmacokinetic and Pharmacodynamic Properties of Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance both pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. rsc.orgikprress.org The fluorine atom present in this compound imparts these potential advantages to its downstream derivatives.

Pharmacokinetic Properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and more stable than a carbon-hydrogen (C-H) bond. nih.gov Strategically placing a fluorine atom at a site on the molecule that is susceptible to metabolic oxidation by enzymes (like cytochrome P-450) can block this process. This leads to increased metabolic stability, a longer drug half-life, and improved bioavailability. rsc.orgresearchgate.net

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats/lipids), which is a key factor in its ability to cross cell membranes. nih.gov While highly fluorinated groups like trifluoromethyl can significantly increase lipophilicity, a single fluorine atom on an aromatic ring generally increases local lipophilicity, which can enhance membrane permeability and absorption. nih.gov

Pharmacodynamic Properties:

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule. ucd.ie This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This enhanced binding affinity can result in higher potency. researchgate.net

Conformational Control: The fluorine atom, though only slightly larger than hydrogen, can influence the preferred conformation (3D shape) of a molecule. ucd.ie Stabilizing a conformation that is optimal for receptor binding can significantly improve the drug's efficacy.

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups. nih.gov This change can affect the ionization state of the drug at physiological pH, which in turn influences its solubility, receptor binding, and cell penetration capabilities.

| Property | Impact of Fluorine Substitution | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond blocks enzymatic oxidation at the site of substitution. researchgate.net |

| Binding Affinity | Often Increased | Altered electronic properties can create stronger non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with the target receptor. researchgate.net |

| Lipophilicity / Permeability | Modulated | Increases local lipophilicity, which can improve the ability to cross biological membranes. nih.gov |

| Bioavailability | Often Improved | A combined effect of increased metabolic stability and enhanced membrane permeability. ikprress.org |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby functional groups. nih.gov |

Theoretical and Computational Investigations of 2 Bromomethyl 5 Fluorobenzonitrile and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

For 2-(Bromomethyl)-5-fluorobenzonitrile, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The resulting optimized geometry would reveal the precise spatial orientation of the bromomethyl, fluoro, and cyano groups attached to the benzene (B151609) ring.

Illustrative Optimized Geometrical Parameters of a Substituted Benzonitrile (B105546) Derivative (based on related compounds):

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.95 | C-C-Br | 110.5 |

| C-F | 1.35 | C-C-F | 118.0 |

| C≡N | 1.15 | C-C-C≡N | 178.5 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 119.5 - 120.5 |

Note: This data is illustrative and based on typical values for similar functionalized benzene rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is likely to be localized on the benzene ring and the bromine atom due to the presence of lone pair electrons, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the cyano group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack. The presence of electron-withdrawing groups like fluorine and the cyano group would lower the energy of the LUMO, making the molecule a better electron acceptor.

Illustrative FMO Properties of a Substituted Benzonitrile Derivative:

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and would need to be calculated specifically for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the cyano group and the fluorine atom due to their high electronegativity. The hydrogen atoms of the bromomethyl group and the benzene ring would likely exhibit a positive potential (blue). This visualization helps in identifying the reactive sites of the molecule. youtube.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines charge transfer and intramolecular interactions by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the fluorine and bromine atoms into the antibonding orbitals of the benzene ring. It would also highlight the strong polarization of the C-F and C-Br bonds. These analyses provide a deeper understanding of the electronic delocalization and stability of the molecule.

Illustrative NBO Analysis of a Substituted Benzene Derivative:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (F) | π(C-C) | 3.5 |

| LP (Br) | σ(C-C) | 1.8 |

| π (C-C) | π*(C-C) | 20.1 |

Note: LP denotes a lone pair. These values are illustrative of typical intramolecular interactions.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and predicting product formation.

For a molecule like this compound, which contains a reactive bromomethyl group, a common reaction would be a nucleophilic substitution (SN2) reaction. Theoretical studies can model the approach of a nucleophile to the carbon atom of the bromomethyl group. The calculations would identify the transition state structure, where the bond to the bromine atom is partially broken and the bond to the nucleophile is partially formed. The energy of this transition state determines the activation energy of the reaction.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of a molecule based on its electronic properties. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

In the context of this compound, MD simulations could be employed to study its behavior in different solvent environments. This would reveal information about solvation effects and the stability of different conformations. If this compound is being investigated as a potential ligand for a biological target, MD simulations can be used to model the binding process, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and estimate the binding affinity. dovepress.com These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Advanced Analytical Characterization Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural analysis of "2-(Bromomethyl)-5-fluorobenzonitrile." They rely on the interaction of electromagnetic radiation with the molecule to provide information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the connectivity and chemical environment of the atoms within "this compound."

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the bromomethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrile and fluorine substituents, as well as the bromine atom. The protons on the benzene (B151609) ring will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom. The methylene protons of the bromomethyl group are expected to appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atom.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

| Aromatic CH | 7.5 - 7.8 | 115 - 140 | dd, ddd |

| -CH₂Br | ~4.5 | ~30 | s |

| Aromatic C-F | - | 160 - 165 (d, ¹J C-F ≈ 250 Hz) | d |

| Aromatic C-CN | - | ~110 | s |

| Aromatic C-CH₂Br | - | ~135 | s |

| -CN | - | ~117 | s |

Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" will show characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong, sharp absorption band for the nitrile group (C≡N) stretching is typically observed in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group will appear in the lower frequency region, typically around 500-600 cm⁻¹. The C-F stretching vibration will also be present, usually in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, being a polarizable bond, is expected to show a strong signal in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman bands.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

| -CH₂- | Bending | 1400 - 1450 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

For "this compound," the molecular ion peak ([M]⁺) would be expected, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) to form a stable benzyl-type cation. Further fragmentation could involve the loss of HCN from the benzonitrile (B105546) ring.

Predicted Mass Spectrometry Fragmentation for this compound:

| Fragment Ion | m/z (predicted) | Possible Structure |

| [C₈H₅BrFN]⁺• | 214/216 | Molecular Ion |

| [C₈H₅FN]⁺ | 134 | [M-Br]⁺ |

| [C₇H₅F]⁺• | 108 | [M-Br-CN]⁺ |

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would likely be effective for its separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of organic compounds. For "this compound," a reversed-phase HPLC method would be appropriate. A C18 or C8 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve optimal separation from any impurities. A UV detector, set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., around 254 nm), would be suitable for detection. A patent for the analysis of a similar compound, 2-(dibromomethyl)-4-fluorobenzonitrile, utilized an octadecylsilane column with a mobile phase of a phosphoric acid aqueous solution and acetonitrile in a gradient elution mode, which suggests a similar approach would be effective google.com.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

Environmental and Toxicological Considerations in the Research and Development of Fluorobenzonitrile Compounds

Environmental Fate and Degradation Studies of Bromomethylated Benzonitriles

While specific environmental fate data for 2-(Bromomethyl)-5-fluorobenzonitrile is limited, the compound's structure allows for predictions based on the known behavior of its functional groups: the bromomethyl group, the nitrile group, and the fluorinated aromatic ring. The environmental persistence and degradation pathways are influenced by abiotic factors like hydrolysis and photolysis, as well as biotic factors such as microbial degradation.

The bromomethyl group is a reactive benzylic halide, making it susceptible to nucleophilic substitution reactions, with hydrolysis being a primary abiotic degradation pathway. This process would likely cleave the carbon-bromine bond, transforming the bromomethyl group into a hydroxymethyl group. Conversely, the carbon-fluorine bond on the aromatic ring is exceptionally strong, suggesting that this part of the molecule is significantly more recalcitrant to degradation. ucd.ie

Microbial degradation is a key process for the breakdown of aromatic nitriles in the environment. mdpi.com Various bacterial species, including those from the genera Pseudomonas and Rhodococcus, are known to metabolize nitriles. nih.govresearchgate.net These microorganisms typically employ one of two enzymatic pathways for detoxification:

Nitrilase Pathway: A single-step process where a nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849). researchgate.netfrontiersin.org

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. researchgate.netfrontiersin.org

Table 1: Predicted Environmental Degradation Pathways

| Degradation Pathway | Affected Functional Group | Primary Mechanism | Expected Outcome |

|---|---|---|---|

| Abiotic Degradation | |||

| Hydrolysis | Bromomethyl (-CH₂Br) | Nucleophilic substitution by water | Cleavage of C-Br bond, formation of an alcohol |

| Photolysis | Aromatic Ring | UV radiation absorption | Potential for ring cleavage, though generally slow |

| Biotic Degradation | |||

| Nitrilase Action | Nitrile (-CN) | Enzymatic hydrolysis | Conversion to carboxylic acid and ammonia researchgate.netfrontiersin.org |

Considerations for Sustainable Chemical Manufacturing and Waste Management in Research

Sustainable practices in the synthesis and handling of fluorobenzonitrile compounds are essential for minimizing environmental impact. This involves the adoption of green chemistry principles in manufacturing and the implementation of stringent waste management protocols in the laboratory.

Sustainable Synthesis: Traditional methods for synthesizing benzonitriles can involve harsh conditions, metal salt catalysts, and the generation of corrosive byproducts like hydrochloric acid. rsc.orgsemanticscholar.org Research into greener synthetic routes has shown promising alternatives. One such approach involves using ionic liquids, which can serve multiple roles as a recyclable co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.orgresearchgate.net This methodology can lead to high yields (approaching 100%) while eliminating the need for metal catalysts and simplifying the product separation process. rsc.orgresearchgate.net Other methods focus on reducing energy consumption and using raw materials that are more readily available and less hazardous. google.comgoogle.com

Waste Management: As a halogenated organic compound, this compound requires specific waste management procedures in a research setting. temple.edu Halogenated solvent wastes are typically more costly and difficult to dispose of compared to their non-halogenated counterparts. temple.edu Therefore, strict segregation of waste streams is a primary principle of laboratory waste management. nih.gov

All waste containing halogenated compounds must be collected in designated, properly labeled, and compatible containers. illinois.eduucd.ie These containers should be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment to prevent spills. temple.eduillinois.edu It is crucial to keep halogenated wastes separate from other waste streams, particularly non-halogenated solvents, acids, bases, and heavy metals, to ensure proper disposal. temple.edunih.gov

Table 2: Laboratory Waste Management Protocol for Halogenated Compounds

| Guideline | Rationale | Example Action |

|---|---|---|

| Segregation | Prevent cross-contamination; facilitate proper disposal; reduce costs. | Use separate, clearly labeled containers for halogenated and non-halogenated solvent waste. temple.edunih.gov |

| Containment | Ensure safety and prevent environmental release. | Collect waste in a compatible, sealed container with a screw-top cap; store in secondary containment. illinois.edu |

| Labeling | Comply with regulations and ensure safe handling. | Affix a hazardous waste tag as soon as waste is added, listing all chemical constituents and their percentages. temple.eduillinois.edu |

| Minimization | Reduce environmental impact and disposal costs. | Order only the required amount of the chemical; avoid unnecessary dilution of waste streams. temple.edunih.gov |

| Disposal | Ensure regulatory compliance and safety. | When the container is nearly full, request collection through the institution's environmental health and safety office. temple.edu |

Occupational Safety and Handling in Laboratory Research Settings

This compound and structurally similar compounds, such as other cyanobenzyl bromides, are hazardous materials that demand strict adherence to safety protocols in a laboratory environment. nih.govwindows.netechemi.comtcichemicals.com These compounds are typically classified as corrosive and are potent lachrymators (tear-inducing agents). windows.netcanbipharm.com

Hazard Profile: The primary hazards associated with this class of compounds are severe skin burns and serious eye damage. windows.nettcichemicals.comcanbipharm.com Inhalation can be harmful and may cause irritation to the mucous membranes and upper respiratory tract, potentially leading to allergy or asthma-like symptoms. windows.netupfluorochem.com Direct contact with the skin should be avoided, and any contaminated clothing must be removed immediately. canbipharm.comfishersci.com

Safe Handling and Personal Protective Equipment (PPE): All work involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. upfluorochem.comfgcu.edu Appropriate personal protective equipment is mandatory. This includes, at a minimum, ANSI-approved safety goggles with side shields and a face shield, chemical-resistant gloves (inspecting them for integrity before each use), and a lab coat. fishersci.comfgcu.edu

Emergency equipment, including a safety shower and eyewash station, must be readily accessible in the immediate work area. Researchers should be familiar with their location and operation before beginning any procedure. stanford.edu

Spill and Exposure Procedures: In the event of a minor spill, the area should be secured. The spill should be absorbed with an inert, non-combustible material like dry sand or soda ash. fgcu.edu Water should not be used for cleanup of the neat material. fgcu.edu All contaminated cleanup materials must be collected in a sealed, properly labeled container for hazardous waste disposal. fgcu.edu For larger spills, the area should be evacuated, and emergency personnel should be notified. illinois.edu

If skin contact occurs, the affected area must be flushed immediately and thoroughly with soap and copious amounts of water, and contaminated clothing should be removed. canbipharm.comstanford.edu For eye contact, the eyes should be rinsed cautiously with water for at least 15 minutes while holding the eyelids open. tcichemicals.comcanbipharm.com In all cases of exposure, immediate medical attention should be sought. tcichemicals.comcanbipharm.com

Table 3: Occupational Safety and Handling Summary

| Aspect | Requirement | Details |

|---|---|---|

| Engineering Controls | Chemical Fume Hood | All manipulations of the compound must be performed in a properly functioning fume hood. upfluorochem.com |

| Personal Protective Equipment (PPE) | Eye/Face Protection | Chemical splash goggles and a face shield are required. fishersci.comfgcu.edu |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene); inspect before use. fgcu.edu | |

| Body Protection | Flame-retardant lab coat; closed-toe shoes. | |

| Handling Practices | General | Avoid contact with skin and eyes; avoid inhalation of dust/vapors. fgcu.edu Wash hands thoroughly after handling. upfluorochem.com |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials. fishersci.comcymitquimica.com | |